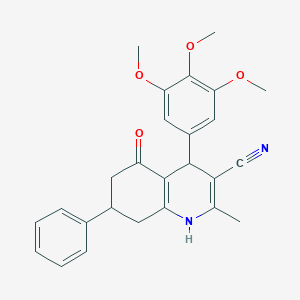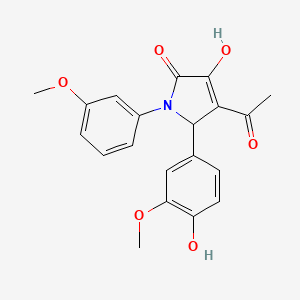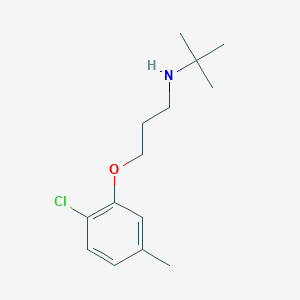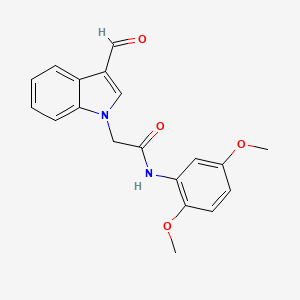![molecular formula C24H34FNO B4983194 2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine
Descripción general
Descripción
2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine, commonly known as FH-PI 287, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. This compound belongs to the family of pyridines and has a molecular formula of C26H38FNO.
Mecanismo De Acción
FH-PI 287 inhibits the activity of PI3K, which is a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway leads to the suppression of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
FH-PI 287 has been shown to have potent anti-cancer activity in vitro and in vivo. It has been found to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer. FH-PI 287 has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of FH-PI 287 is its specificity for the PI3K/Akt/mTOR signaling pathway. This makes it a valuable tool for studying the role of this pathway in cancer development and progression. However, one limitation of FH-PI 287 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on FH-PI 287. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the optimization of the compound's structure to improve its potency and specificity. Additionally, further studies are needed to investigate the potential use of FH-PI 287 in combination with other cancer therapies.
Aplicaciones Científicas De Investigación
FH-PI 287 has shown promising results in cancer research. It has been found to inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is known to be involved in the development and progression of cancer. FH-PI 287 has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(3-fluoro-4-hexoxyphenyl)-5-heptylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34FNO/c1-3-5-7-9-10-12-20-13-15-23(26-19-20)21-14-16-24(22(25)18-21)27-17-11-8-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEWFRWSOCLSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CN=C(C=C1)C2=CC(=C(C=C2)OCCCCCC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
![4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)

![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)


